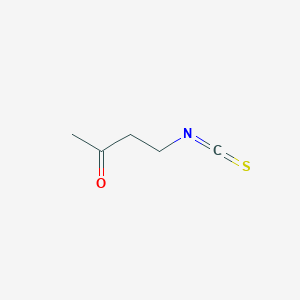

4-Isothiocyanatobutan-2-one

Descripción

Propiedades

IUPAC Name |

4-isothiocyanatobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-5(7)2-3-6-4-8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYTUOGLEPSSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50520965 | |

| Record name | 4-Isothiocyanatobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4868-43-3 | |

| Record name | 4-Isothiocyanatobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50520965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Pathway and Reagents

The most extensively documented method for synthesizing 4-isothiocyanatobutan-2-one involves a two-step sequence starting from methyl vinyl ketone (8 ). In the first step, methyl vinyl ketone undergoes regioselective azide addition using hydrazoic acid (HN₃) to form 4-azidobutan-2-one (9 ). This intermediate is subsequently treated with carbon disulfide (CS₂) and triphenylphosphine (PPh₃), facilitating the Staudinger-like conversion of the azide group to an isothiocyanate. The overall reaction proceeds as follows:

$$

\text{Methyl vinyl ketone} + \text{HN}3 \rightarrow \text{4-azidobutan-2-one} \xrightarrow{\text{CS}2, \text{PPh}_3} \text{this compound}

$$

This method achieves a 40% yield after vacuum distillation, with purity confirmed via spectroscopic analyses.

Mechanistic Insights

The regioselectivity of the azide addition is critical to avoiding competing reactions at alternative sites on the ketone. The use of PPh₃ promotes the formation of the isothiocyanate by reducing the azide intermediate, with CS₂ acting as the sulfur donor. Computational studies suggest that the electron-withdrawing ketone group directs azide addition to the β-position, ensuring high regiochemical fidelity.

Optimization and Challenges

Key challenges include the handling of hydrazoic acid, which is highly toxic and explosive. Substituting HN₃ with safer azide sources, such as sodium azide in acidic media, has been explored but may reduce yields. Additionally, the exothermic nature of the CS₂-PPh₃ reaction necessitates controlled temperature conditions (0–5°C) to prevent decomposition.

Dithiocarbamate Decomposition Route

Reaction Scheme and Yield Considerations

The hypothetical pathway is:

$$

\text{4-aminobutan-2-one} + \text{CS}_2 \rightarrow \text{dithiocarbamate salt} \xrightarrow{\text{ClCN}} \text{this compound}

$$

Yields for analogous aliphatic isothiocyanates in the patent range from 50–75%, but the instability of 4-aminobutan-2-one likely reduces efficiency.

Comparative Analysis with Azide Route

The dithiocarbamate method avoids hazardous azides but introduces challenges in handling cyanogen chloride, a potent toxin. Furthermore, the requirement for a stable amine precursor limits its applicability to this compound without advanced protecting-group strategies.

Alternative Pathways and Emerging Strategies

Thiophosgene-Based Synthesis

While not cited in the provided sources, classical isothiocyanate synthesis often employs thiophosgene (CSCl₂) as a sulfurizing agent. For this compound, this would involve reacting 4-aminobutan-2-one with CSCl₂:

$$

\text{4-aminobutan-2-one} + \text{CSCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

$$

However, thiophosgene’s high toxicity and the amine’s instability make this route less practical without specialized equipment.

Enzymatic and Green Chemistry Approaches

Recent advances in biocatalysis propose using lipases or thioredoxins to mediate isothiocyanate formation under mild conditions. These methods remain experimental but offer potential for sustainable scaling.

Data Tables: Synthesis Comparison

*Estimated based on analogous compounds.

Critical Analysis of Methodologies

The azide route remains the most reliable for laboratory-scale synthesis, offering reproducible yields and well-characterized intermediates. Industrial applications may favor the dithiocarbamate method despite its challenges, as continuous-flow systems could mitigate safety risks. Emerging green chemistry approaches, though nascent, represent a promising frontier for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-Isothiocyanatobutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Triphenylphosphine: Used in the Staudinger reaction to convert azides to isothiocyanates.

Carbon Disulfide: Added to the reaction mixture to form the isothiocyanate group.

Amines: React with this compound to form thiourea derivatives.

Major Products

Thiourea Derivatives: Formed from the reaction with amines.

Heterocyclic Compounds: Formed through cyclization reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Isothiocyanatobutan-2-one serves as a valuable building block in organic synthesis. It is utilized for creating various nitrogen-containing compounds, including:

- Thiourea Derivatives: Formed by reacting with amines, these compounds have potential applications in pharmaceuticals and agrochemicals.

- Heterocyclic Compounds: Participates in cyclization reactions to produce complex structures that are essential in medicinal chemistry.

Biological Studies

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies indicate that isothiocyanates exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties: Research has shown that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmacological studies .

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated a notable inhibition zone, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Synthesis of Heterocycles

In another investigation, the compound was used as a precursor in synthesizing novel heterocyclic structures. The study detailed the reaction mechanisms and characterized the resulting products through NMR and mass spectrometry, confirming their structures and purity levels.

Comparative Analysis with Other Isothiocyanates

To contextualize the applications of this compound, it can be compared with other well-studied isothiocyanates:

| Compound | Key Applications |

|---|---|

| Phenyl Isothiocyanate | Peptide sequencing |

| Allyl Isothiocyanate | Antimicrobial properties |

| Benzyl Isothiocyanate | Anticancer properties |

Mecanismo De Acción

The mechanism of action of 4-Isothiocyanatobutan-2-one involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols. This reactivity is exploited in the formation of thiourea derivatives and other biologically active compounds .

Comparación Con Compuestos Similares

Key Research Findings

- Reactivity : Aliphatic isothiocyanates like this compound undergo faster nucleophilic attacks than aromatic variants due to reduced steric hindrance and electronic stabilization .

- Safety : Aromatic isothiocyanates (e.g., 4-Iodophenyl) exhibit higher acute toxicity (Hazard Class 6.1) compared to aliphatic analogues, necessitating stringent handling protocols .

- Synthetic Utility : The ketone group in this compound enables dual reactivity (e.g., condensation and cyclization), unlike azide or thioether-functionalized counterparts .

Notes

- Structural Impact : The presence of electron-withdrawing groups (e.g., fluorine, iodine) in aromatic isothiocyanates enhances electrophilicity, accelerating reactions with amines or thiols .

- Regulatory Status : Chlorinated thioethers like 1,4-Bis(2-Chloroethylthio)butane are tightly regulated under chemical weapons treaties, highlighting the importance of functional group selection in industrial applications .

Actividad Biológica

4-Isothiocyanatobutan-2-one, a compound with the chemical formula CHNS, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, antioxidant, and neuroprotective properties.

Chemical Structure and Properties

This compound is characterized by the presence of an isothiocyanate functional group, which is known for its reactivity and potential biological effects. The compound can be synthesized through various methods, including the reaction of methyl vinyl ketone with thiophosgene or other thiocyanate precursors .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it effectively inhibits the growth of various bacterial strains by interacting with bacterial DNA, leading to cellular dysfunction . The compound's mechanism involves the formation of thiourea derivatives that can disrupt essential metabolic pathways in bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

2. Anticancer Properties

The compound has shown promise in cancer research as well. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Case Study: MCF-7 Cell Line

- Treatment Duration : 24 hours

- Concentration : 50 µM

- Outcome : Induction of apoptosis observed via flow cytometry.

3. Antioxidant Activity

In addition to its antimicrobial and anticancer activities, this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively and protect neuronal cells from oxidative stress-induced damage . This activity is beneficial in preventing neurodegenerative diseases.

| Assay Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

4. Neuroprotective Effects

The compound also exhibits neuroprotective effects, particularly against neurotoxic agents. Studies indicate that it can protect neurons in culture from toxic events, thereby suggesting its potential use in treating neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.